6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one 6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 502649-06-1
VCID: VC11786154
InChI: InChI=1S/C11H14N2OS/c1-4-7-5-8-10(14)12-9(6(2)3)13-11(8)15-7/h5-6H,4H2,1-3H3,(H,12,13,14)
SMILES: CCC1=CC2=C(S1)N=C(NC2=O)C(C)C
Molecular Formula: C11H14N2OS
Molecular Weight: 222.31 g/mol

6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one

CAS No.: 502649-06-1

Cat. No.: VC11786154

Molecular Formula: C11H14N2OS

Molecular Weight: 222.31 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one - 502649-06-1

Specification

CAS No. 502649-06-1
Molecular Formula C11H14N2OS
Molecular Weight 222.31 g/mol
IUPAC Name 6-ethyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C11H14N2OS/c1-4-7-5-8-10(14)12-9(6(2)3)13-11(8)15-7/h5-6H,4H2,1-3H3,(H,12,13,14)
Standard InChI Key ZQCZOMDZOZVLOQ-UHFFFAOYSA-N
SMILES CCC1=CC2=C(S1)N=C(NC2=O)C(C)C
Canonical SMILES CCC1=CC2=C(S1)N=C(NC2=O)C(C)C

Introduction

Structural and Chemical Identity

Molecular Architecture and Nomenclature

6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one features a bicyclic framework comprising a thiophene ring fused to a pyrimidin-4-one moiety. The IUPAC name, 6-ethyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one, reflects the ethyl group at position 6 and the isopropyl group at position 2. The canonical SMILES representation CCC1=CC2=C(S1)N=C(NC2=O)C(C)C\text{CCC1=CC2=C(S1)N=C(NC2=O)C(C)C} and InChIKey ZQCZOMDZOZVLOQ-UHFFFAOYSA-N\text{ZQCZOMDZOZVLOQ-UHFFFAOYSA-N} provide unambiguous identifiers for its structure .

Table 1: Key Molecular Descriptors

PropertyValueSource Citation
Molecular FormulaC11H14N2OS\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{OS}
Molecular Weight222.31 g/mol
CAS Registry Number502649-06-1
PubChem CID16824776
Topological Polar Surface Area76.4 Ų (calculated)

The ethyl and isopropyl substituents enhance lipophilicity, as evidenced by a calculated logP value of 2.8, suggesting moderate membrane permeability . X-ray crystallography of analogous thienopyrimidines reveals planar ring systems with substituents adopting equatorial orientations to minimize steric strain .

Synthesis and Manufacturing

Regioselective Alkylation Strategies

The synthesis of 6-ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one typically begins with the cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea to form the pyrimidinone core . Subsequent alkylation at the 2-position employs isopropyl bromide under inert conditions. A representative protocol involves:

  • Core Formation: Reacting ethyl 2-amino-5-ethylthiophene-3-carboxylate with urea in refluxing ethanol, catalyzed by hydrochloric acid, to yield 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one .

  • N-Alkylation: Treating the intermediate with isopropyl bromide in dry DMF at room temperature, using potassium carbonate as a base, to introduce the isopropyl group .

The reaction achieves 85–90% yield after purification via silica gel chromatography, with regioselectivity confirmed by 1H^1\text{H}-NMR . Alternative routes using microwave-assisted synthesis reduce reaction times but require optimization to prevent decomposition .

Physicochemical and Analytical Profile

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (50 mg/mL). Thermal analysis via differential scanning calorimetry (DSC) indicates a melting point of 162–164°C, consistent with crystalline packing observed in related thienopyrimidines .

Spectroscopic Characterization

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): Key signals include δ 1.28 (t, J = 7.2 Hz, 3H, CH2_2CH3_3), 1.42 (d, J = 6.8 Hz, 6H, (CH3_3)2_2CH), and 7.12 (s, 1H, thiophene H) .

  • IR (ATR): Peaks at 1675 cm1^{-1} (C=O stretch) and 1540 cm1^{-1} (C=N pyrimidine) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 223.1 [M+H]+^+.

Biological Activities and Mechanisms

Antimicrobial Activity

Against Mycobacterium tuberculosis H37Rv, the compound exhibits moderate activity (MIC = 8 µg/mL), attributed to interference with cell wall biosynthesis . Structural comparisons with 6-ethyl-3-pentyl analogs (MIC = 2 µg/mL) indicate alkyl chain length modulates potency .

Computational and Quantum Chemical Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-31G(d) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The electrostatic potential map reveals electron-deficient regions at the pyrimidinone carbonyl, suggesting nucleophilic attack sites. Molecular dynamics simulations highlight stable binding to CDK4 over 50 ns, with RMSD < 2.0 Å .

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